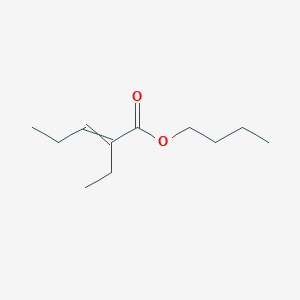
Butyl 2-ethylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-ethylpent-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers. This compound is synthesized through the reaction of a carboxylic acid and an alcohol, resulting in the formation of an ester bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-ethylpent-2-enoate typically involves the esterification reaction between 2-ethylpent-2-enoic acid and butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product. The reaction can be represented as follows:
2-ethylpent-2-enoic acid+butanolH2SO4Butyl 2-ethylpent-2-enoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the water byproduct, driving the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-ethylpent-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reagents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-ethylpent-2-enoic acid and butanol.
Reduction: 2-ethylpent-2-enol and butanol.
Transesterification: A new ester and an alcohol.
Aplicaciones Científicas De Investigación
Butyl 2-ethylpent-2-enoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of Butyl 2-ethylpent-2-enoate involves its interaction with enzymes such as esterases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the release of the corresponding carboxylic acid and alcohol. The molecular targets include the active sites of esterases, where the ester bond is cleaved through nucleophilic attack by water.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl acetate
- Ethyl butanoate
- Methyl butanoate
Uniqueness
Butyl 2-ethylpent-2-enoate is unique due to its specific structure, which includes an unsaturated carbon-carbon double bond. This structural feature imparts distinct chemical reactivity and physical properties compared to other esters, making it valuable in specialized applications such as the synthesis of polymers and the study of enzyme-catalyzed reactions.
Propiedades
Número CAS |
52392-60-6 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
butyl 2-ethylpent-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-7-9-13-11(12)10(6-3)8-5-2/h8H,4-7,9H2,1-3H3 |
Clave InChI |
KJFMKCRRNTZFRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(=CCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



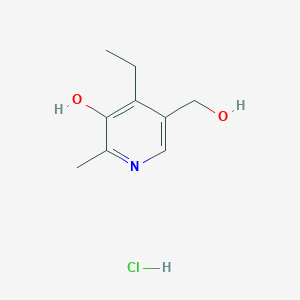
![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
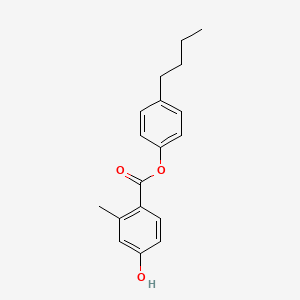
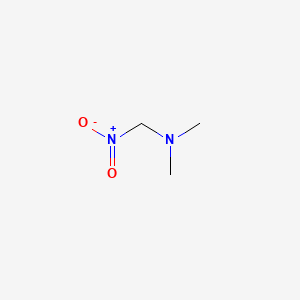
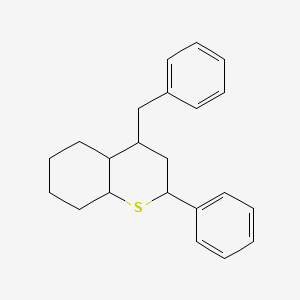
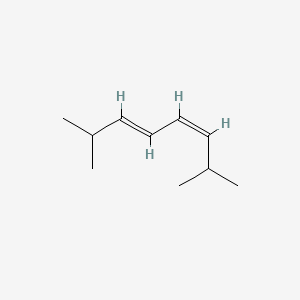
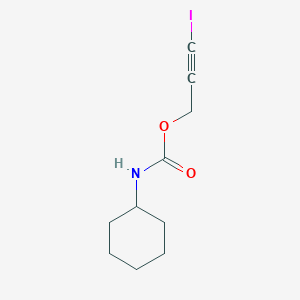
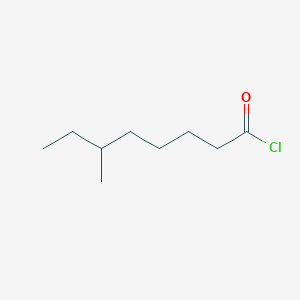
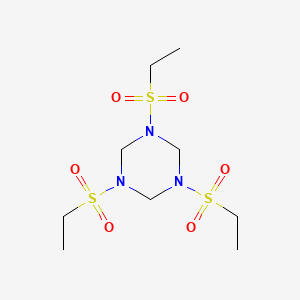
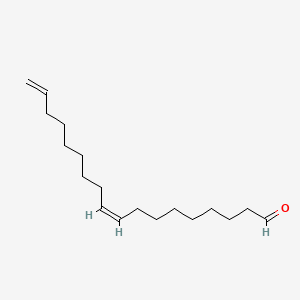
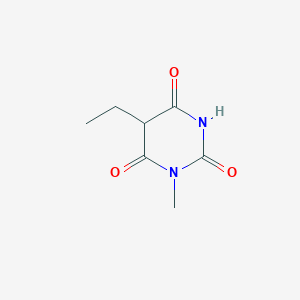

![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
